molecular formula C18H13Cl2NO4 B3033323 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide CAS No. 1017420-48-2

2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide

Cat. No. B3033323
CAS RN: 1017420-48-2
M. Wt: 378.2 g/mol
InChI Key: IQHKFDSCWHNDIR-UHFFFAOYSA-N
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Description

The compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is a chlorinated acetamide derivative with a methoxyphenyl group and a chromenone structure. This compound is related to various acetamide derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry, such as anticonvulsant and antimicrobial activities .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acetylation reactions, where an acyl chloride reacts with an amine. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is achieved through the reaction of an aniline derivative with POCl3 in acetate . Although the specific synthesis of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" is not detailed in the provided papers, it is likely to follow similar acetylation and chlorination steps.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often confirmed using spectroscopic methods such as NMR, IR, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction . The molecular structure of the compound would likely exhibit characteristic peaks in IR and NMR spectra due to the presence of acetamide, chloro, and methoxyphenyl groups, as seen in related compounds .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The chloro and methoxy groups in the compound "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" suggest that it may also participate in reactions typical of chlorinated aromatics and ethers, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents on the aromatic ring and the acetamide moiety. For instance, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were characterized, revealing insights into the compound's supramolecular architecture and non-covalent interactions . The physical properties of "2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide" would be expected to be similar to those of related compounds, with the potential for hydrogen bonding and other non-covalent interactions influencing its solid-state structure.

Scientific Research Applications

Antibacterial Activity

Research on compounds closely related to 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide has revealed their potential in antibacterial applications. A study highlighted the synthesis of certain derivatives, including compounds with chromen structures similar to the chemical , and their evaluation against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds showed significant bacteriostatic and bactericidal activity, indicating a promising direction for developing new antibacterial agents (Behrami & Dobroshi, 2019). Another study synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated considerable antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Antioxidant Properties

Compounds with structures similar to the chemical have also been explored for their antioxidant activities. A particular study synthesized new coumarin derivatives and tested them against various radicals, showing their effectiveness as antioxidants. This suggests the potential utility of such compounds in combating oxidative stress-related disorders (Kadhum et al., 2011).

properties

IUPAC Name

2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-3-10(7-12)16-17(23)13-8-11(20)5-6-14(13)25-18(16)21-15(22)9-19/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHKFDSCWHNDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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